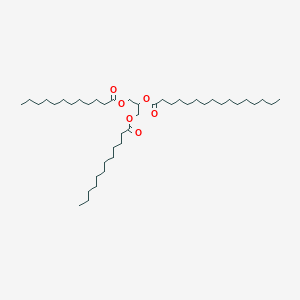
2-(Palmitoyloxy)propane-1,3-diyl didodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Palmitoyloxy)propane-1,3-diyl didodecanoate is a complex ester compound with the molecular formula C({41})H({78})O(_{6}). This compound is part of a class of molecules known as triglycerides, which are esters derived from glycerol and three fatty acids. It is characterized by the presence of palmitic acid and dodecanoic acid moieties, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Palmitoyloxy)propane-1,3-diyl didodecanoate typically involves esterification reactions. One common method is the reaction of glycerol with palmitic acid and dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and efficient synthesis.
化学反応の分析
Types of Reactions
2-(Palmitoyloxy)propane-1,3-diyl didodecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol, palmitic acid, and dodecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, producing new esters and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and dodecanoic acid.
Oxidation: Peroxides and other oxidative degradation products.
Transesterification: New esters and alcohols.
科学的研究の応用
2-(Palmitoyloxy)propane-1,3-diyl didodecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
作用機序
The mechanism of action of 2-(Palmitoyloxy)propane-1,3-diyl didodecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases, releasing fatty acids that participate in various metabolic pathways. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.
類似化合物との比較
Similar Compounds
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with different fatty acid chains.
Propane-1,2,3-triyl trioleate: Contains oleic acid instead of palmitic and dodecanoic acids.
Propane-1,2,3-triyl tridodecanoate: Contains only dodecanoic acid chains.
Uniqueness
2-(Palmitoyloxy)propane-1,3-diyl didodecanoate is unique due to its specific combination of palmitic and dodecanoic acid moieties, which confer distinct physical and chemical properties. This combination affects its melting point, solubility, and interaction with biological membranes, making it suitable for specific applications in research and industry.
特性
分子式 |
C43H82O6 |
|---|---|
分子量 |
695.1 g/mol |
IUPAC名 |
1,3-di(dodecanoyloxy)propan-2-yl hexadecanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-16-19-20-21-22-25-28-31-34-37-43(46)49-40(38-47-41(44)35-32-29-26-23-17-14-11-8-5-2)39-48-42(45)36-33-30-27-24-18-15-12-9-6-3/h40H,4-39H2,1-3H3 |
InChIキー |
MCELKWUXVWSVKW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


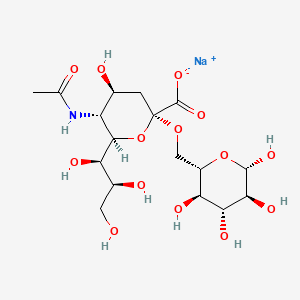
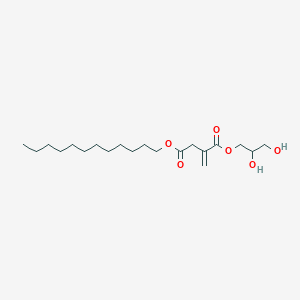
![[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13408120.png)
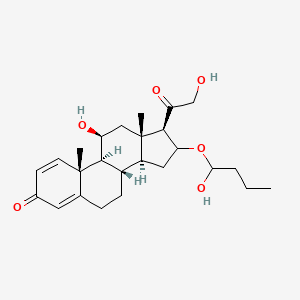
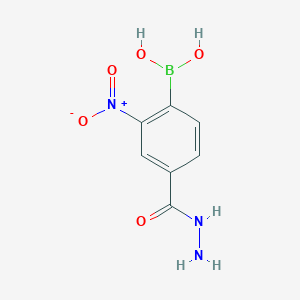
![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)
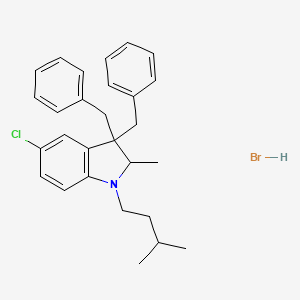
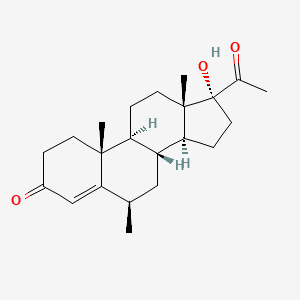
![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)
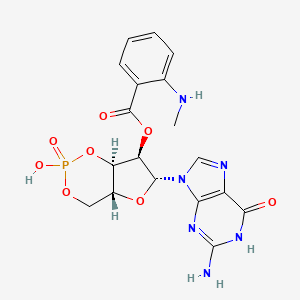

![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
